Formaldehyde 2,4-Dinitrophenylhydrazone
Overview
Description
Formaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a derivative of formaldehyde. It is formed by the reaction of formaldehyde with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable, crystalline derivatives .
Biochemical Analysis
Biochemical Properties
Formaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions. It is involved in the derivatization reaction of formaldehyde and 2,4-dinitrophenylhydrazine
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability over time . The compound is synthesized through a derivatization reaction that involves optimizing parameters such as reaction time, the acidity of the reaction solution, and the number of extractions .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway . It is part of the glycine cleavage system, a key position in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde 2,4-Dinitrophenylhydrazone is synthesized by reacting formaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding concentrated sulfuric acid. Formaldehyde is then added to this solution, resulting in the formation of methanal 2,4-dinitrophenylhydrazone as a precipitate .
Industrial Production Methods: While the laboratory synthesis of methanal 2,4-dinitrophenylhydrazone is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the reaction of formaldehyde with 2,4-dinitrophenylhydrazine under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Formaldehyde 2,4-Dinitrophenylhydrazone primarily undergoes condensation reactions. It reacts with aldehydes and ketones to form hydrazones, which are stable and can be easily isolated .
Common Reagents and Conditions: The reaction with aldehydes and ketones typically involves the use of Brady’s reagent, which is a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid . The reaction conditions are usually mild, with the reaction proceeding at room temperature.
Major Products: The major products of these reactions are the corresponding hydrazones, which are often brightly colored and can be used to identify the original carbonyl compound .
Scientific Research Applications
Formaldehyde 2,4-Dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is widely used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is used to monitor air quality by detecting formaldehyde and other carbonyl compounds in the atmosphere.
Biological Studies: It is employed in studies involving the metabolism of aldehydes and ketones in biological systems.
Industrial Applications: It is used in the quality control of products that may contain aldehydes and ketones.
Mechanism of Action
The mechanism of action of methanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone .
Comparison with Similar Compounds
Formaldehyde 2,4-Dinitrophenylhydrazone is unique due to its specific reactivity with formaldehyde. Similar compounds include:
Acetone 2,4-dinitrophenylhydrazone: Formed by the reaction of acetone with 2,4-dinitrophenylhydrazine.
Benzaldehyde 2,4-dinitrophenylhydrazone: Formed by the reaction of benzaldehyde with 2,4-dinitrophenylhydrazine.
These compounds share similar chemical properties and are used for the detection of their respective carbonyl compounds. methanal 2,4-dinitrophenylhydrazone is specifically tailored for formaldehyde detection, making it particularly valuable in environmental and industrial applications .
Properties
IUPAC Name |
N-(methylideneamino)-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQLSLWCHGLSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148405 | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-15-8 | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanal 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanal 2,4-dinitrophenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Formaldehyde 2,4-dinitrophenylhydrazone is primarily used as a stable derivative for the analysis of formaldehyde in various matrices, including air, milk, and automotive exhaust. Formaldehyde, due to its volatility and reactivity, is difficult to analyze directly. Converting it to DNPH-HCHO allows for more reliable detection and quantification. [, , ]
ANone: DNPH-HCHO is formed through a derivatization reaction between formaldehyde and 2,4-dinitrophenylhydrazine (2,4-DNPH) in the presence of an acid catalyst. This reaction forms a stable hydrazone derivative that can be easily separated and detected using techniques like High-Performance Liquid Chromatography (HPLC). [, , ]
ANone: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely used for the analysis of DNPH-HCHO. This technique offers good separation and sensitivity for the determination of formaldehyde levels in various samples. [, , , ] More advanced techniques like HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) can be used for increased selectivity and sensitivity, especially in complex matrices. []
ANone: Yes, research indicates that nitrogen dioxide (NO2) can interfere with the determination of aldehydes and ketones when using 2,4-DNPH-coated solid sorbents for sampling. This interference highlights the importance of considering potential interferences and employing appropriate sampling and analysis strategies. [] Additionally, a study identified an artifact peak co-eluting with DNPH-HCHO in GC-MS analysis, emphasizing the need for careful method optimization and validation. []
ANone: The molecular formula of this compound is C7H6N4O4, and its molecular weight is 226.14 g/mol. []
ANone: Crystallographic studies reveal that the this compound molecule is essentially planar. The nitro groups on the benzene ring are nearly coplanar with the ring structure itself. The crystal structure is stabilized by various intermolecular interactions, including C—H⋯O, N—H⋯O, and C—H⋯N hydrogen bonds, as well as short O⋯O and O⋯N contacts. []
ANone: While DNPH-HCHO derivatization followed by HPLC analysis is a common approach, alternative methods for formaldehyde determination exist. These may include other derivatization reagents, different analytical techniques (e.g., gas chromatography), or direct measurement methods depending on the specific application and required sensitivity. [, ]
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